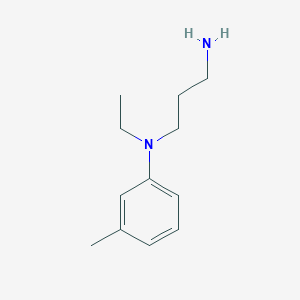
N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of “N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, density, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not provided in the sources I found .Scientific Research Applications
DEET has been the subject of numerous scientific studies. It has been found to be an effective repellent against mosquitoes, ticks, fleas, and other insects. It has also been studied for its potential use in preventing the transmission of diseases such as malaria and Lyme disease. Additionally, DEET has been studied for its potential use as an insecticide.
Mechanism of Action
DEET works by blocking the receptors on the antennae of insects that detect carbon dioxide, a byproduct of human respiration. By blocking these receptors, DEET prevents the insects from detecting humans and prevents them from biting. Additionally, DEET has been found to act as an insecticide, killing some species of insects on contact.
Biochemical and Physiological Effects
DEET is generally considered to be safe for humans when used as directed. However, it can cause skin irritation in some people. Additionally, prolonged exposure to DEET can cause neurological effects, such as dizziness, confusion, and difficulty concentrating. It is important to note that DEET should not be used on children under the age of two.
Advantages and Limitations for Lab Experiments
DEET is a widely used insect repellent and has been the subject of numerous scientific studies. It is generally considered to be safe for humans when used as directed. However, it can cause skin irritation in some people and prolonged exposure can cause neurological effects. Additionally, DEET is not recommended for use on children under the age of two.
Future Directions
The future of DEET research is focused on further understanding the biochemical and physiological effects of the compound, as well as exploring potential applications. Future research may focus on developing more effective and safer insect repellents and insecticides. Additionally, research may focus on developing DEET-based products that are tailored to specific insect species or geographical regions. Finally, research may focus on exploring the potential of DEET as a vector control agent, as well as its potential use in vaccine delivery.
Safety and Hazards
properties
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTHZXGQNYXAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



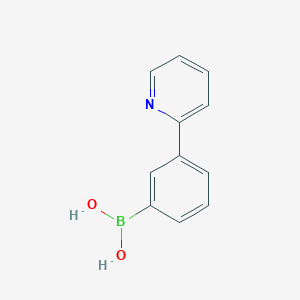
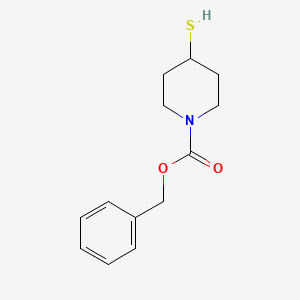
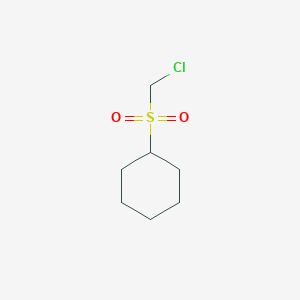
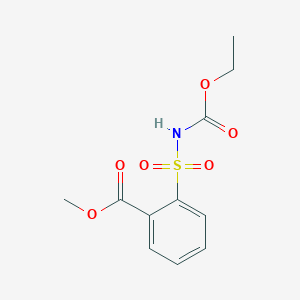
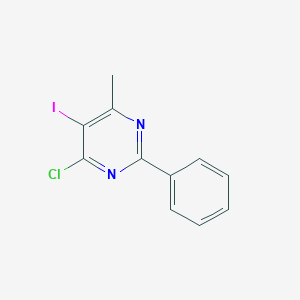
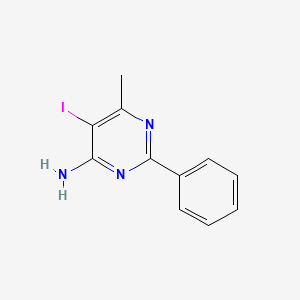
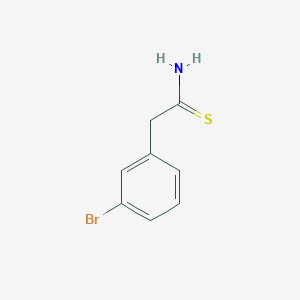
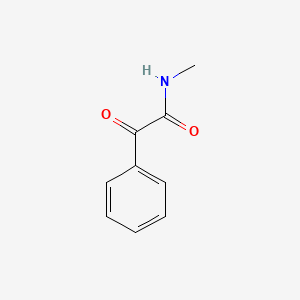
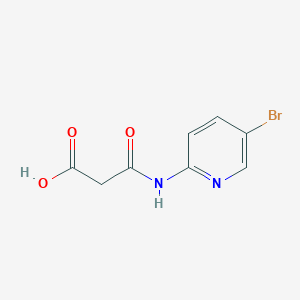

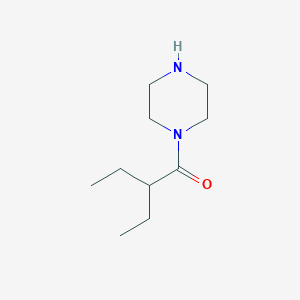
![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)
